molecular formula C17H12N2O4 B8470803 2-{[5-(3-Nitrophenyl)furan-2-yl]methyleneamino}phenol

2-{[5-(3-Nitrophenyl)furan-2-yl]methyleneamino}phenol

Cat. No. B8470803
M. Wt: 308.29 g/mol
InChI Key: LSGUIUYYEUBTPI-UHFFFAOYSA-N
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Patent
US08426540B2

Procedure details

Using 2-aminophenol and 5-(3-nitrophenyl)furan-2-carbaldehyde, 3.51 g of 2-{[5-(3-nitrophenyl)furan-2-yl]methyleneamino}phenol were obtained as a yellow powder (yield 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[N+:9]([C:12]1[CH:13]=[C:14]([C:18]2[O:22][C:21]([CH:23]=O)=[CH:20][CH:19]=2)[CH:15]=[CH:16][CH:17]=1)([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:13]=[C:14]([C:18]2[O:22][C:21]([CH:23]=[N:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[OH:8])=[CH:20][CH:19]=2)[CH:15]=[CH:16][CH:17]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=C(O1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=C(O1)C=NC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.